molecular formula C19H16FN3O2 B2565463 (3-(3-Benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(2-fluorophenyl)methanone CAS No. 1351610-77-9

(3-(3-Benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(2-fluorophenyl)methanone

Cat. No.: B2565463
CAS No.: 1351610-77-9
M. Wt: 337.354
InChI Key: MDNABVCVPCLCDR-UHFFFAOYSA-N
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Description

(3-(3-Benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(2-fluorophenyl)methanone: is a complex organic compound featuring a 1,2,4-oxadiazole ring, an azetidine ring, and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-(3-Benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(2-fluorophenyl)methanone typically involves multiple steps:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved through the cyclization of a suitable hydrazide with a carboxylic acid derivative under dehydrating conditions.

    Azetidine ring formation: The azetidine ring can be synthesized via a cyclization reaction involving an appropriate amine and a halogenated precursor.

    Coupling reactions: The final step involves coupling the 1,2,4-oxadiazole and azetidine intermediates with the 2-fluorophenyl group using a suitable coupling reagent, such as a palladium catalyst.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity, potentially using continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially opening it to form amine derivatives.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products:

  • Oxidation products include benzaldehyde and benzoic acid derivatives.
  • Reduction products include amine derivatives of the oxadiazole ring.
  • Substitution products include various substituted fluorophenyl derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex molecules.
  • Studied for its reactivity and stability under various conditions.

Biology and Medicine:

  • Potential therapeutic agent due to its unique structure.
  • Investigated for antimicrobial, antiviral, and anticancer activities.

Industry:

  • Potential use in the development of new materials with specific electronic or optical properties.

Comparison with Similar Compounds

    (3-(3-Benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(4-fluorophenyl)methanone: Similar structure but with a different position of the fluorine atom.

    (3-(3-Benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(2-chlorophenyl)methanone: Chlorine instead of fluorine, affecting reactivity and biological activity.

Uniqueness:

  • The specific positioning of the fluorine atom in (3-(3-Benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(2-fluorophenyl)methanone can significantly influence its electronic properties and interactions with biological targets, potentially leading to unique therapeutic effects.

This compound’s unique combination of structural features makes it a promising candidate for further research and development in various scientific fields.

Properties

IUPAC Name

[3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]-(2-fluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FN3O2/c20-16-9-5-4-8-15(16)19(24)23-11-14(12-23)18-21-17(22-25-18)10-13-6-2-1-3-7-13/h1-9,14H,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDNABVCVPCLCDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC=CC=C2F)C3=NC(=NO3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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